molecular formula C12H15ClO3 B8377000 (4-tert-Butyl-3-chlorophenoxy)acetic acid

(4-tert-Butyl-3-chlorophenoxy)acetic acid

Cat. No. B8377000
M. Wt: 242.70 g/mol
InChI Key: BNNHMXUTSHOOSD-UHFFFAOYSA-N
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Patent
US07214824B2

Procedure details

To a methylene chliride (3 ml) solution of tert-butyl (4-tert-butyl-3-chlorophenoxy)acetate (820 mg, 2.4 mmol) was added trifluoroacetic acid (TFA) (3 ml). The mixture was stirred for 5 hours at ambient temperature. The solvent was removed under reduced pressure to give a residue, which was applied to a recrystallization from hexane-methylene dichloride to furnish 657 mg (100% yield) of the title compound as a white solid.
[Compound]
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step One
Name
tert-butyl (4-tert-butyl-3-chlorophenoxy)acetate
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:19]=[CH:18][C:8]([O:9][CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])=[CH:7][C:6]=1[Cl:20])([CH3:4])([CH3:3])[CH3:2].FC(F)(F)C(O)=O>>[C:1]([C:5]1[CH:19]=[CH:18][C:8]([O:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:7][C:6]=1[Cl:20])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
methylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
3 mL
Type
reactant
Smiles
Name
tert-butyl (4-tert-butyl-3-chlorophenoxy)acetate
Quantity
820 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(OCC(=O)OC(C)(C)C)C=C1)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was applied to a recrystallization from hexane-methylene dichloride

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(OCC(=O)O)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 657 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 112.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.